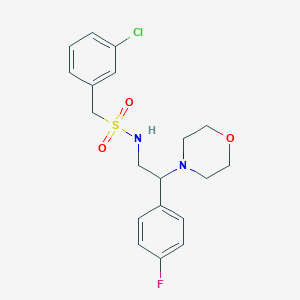

1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN2O3S/c20-17-3-1-2-15(12-17)14-27(24,25)22-13-19(23-8-10-26-11-9-23)16-4-6-18(21)7-5-16/h1-7,12,19,22H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJDFLZSBBAKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.

Formation of the fluorophenyl intermediate: Similarly, a phenyl compound is fluorinated to introduce the fluorine atom.

Formation of the morpholinoethyl intermediate: This step involves the reaction of an ethyl compound with morpholine to introduce the morpholino group.

Coupling of intermediates: The chlorophenyl, fluorophenyl, and morpholinoethyl intermediates are then coupled together using appropriate coupling reagents and conditions.

Introduction of the methanesulfonamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide moiety (-SO2NH-) participates in nucleophilic substitution and hydrolysis reactions. Key transformations include:

a. Hydrolysis

Under acidic or basic conditions, the sulfonamide group undergoes hydrolysis to form sulfonic acid derivatives:

-

Conditions : 6M HCl, reflux (110°C, 8h) or 1M NaOH, 80°C, 12h.

-

Products : Methanesulfonic acid and secondary amine intermediates.

b. Alkylation/Acylation

The sulfonamide nitrogen can react with alkyl halides or acyl chlorides:

-

Reagents : Methyl iodide (CH3I), benzoyl chloride (PhCOCl).

-

Conditions : K2CO3, DMF, 60°C, 6h.

Aromatic Ring Reactions

The 3-chlorophenyl and 4-fluorophenyl groups undergo electrophilic and nucleophilic substitutions:

a. Nucleophilic Aromatic Substitution (3-Chlorophenyl)

The electron-deficient 3-chlorophenyl group facilitates substitution at the para position to chlorine:

-

Reagents : Sodium methoxide (NaOMe), ammonia (NH3).

-

Conditions : DMSO, 120°C, 24h.

b. Electrophilic Substitution (4-Fluorophenyl)

Fluorine’s electron-withdrawing effect directs electrophiles to meta positions:

-

Reagents : Nitrating mixture (HNO3/H2SO4).

Morpholine Ring Modifications

The morpholine ring undergoes alkylation and oxidation:

a. N-Methylation

The morpholine nitrogen reacts with methylating agents:

b. Ring-Opening Reactions

Strong acids or reducing agents cleave the morpholine ring:

-

Conditions : Concentrated HI, 100°C, 6h.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Stability Under Physiological Conditions

The compound’s stability in aqueous environments affects its pharmacokinetics:

| Condition | Stab

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its effectiveness against various human tumor cell lines. The following table summarizes key findings from these evaluations:

| Study Reference | Cell Lines Tested | Mean GI50 (μM) | TGI (μM) | Mechanism of Action |

|---|---|---|---|---|

| National Cancer Institute Protocols | Multiple cancer types | 15.72 | 50.68 | Antimitotic activity; inhibits cell proliferation |

The compound demonstrated significant antitumor activity with a mean growth inhibition (GI50) value indicating its potency against cancer cells. These findings suggest that it may act by disrupting mitotic processes or targeting specific cellular pathways involved in tumor growth.

Pharmacological Insights

Pharmacological evaluations have indicated that the compound possesses favorable drug-like properties, making it a candidate for further development:

- Solubility : Adequate solubility in biological fluids.

- Stability : Chemical stability under physiological conditions.

- Bioavailability : Potential for effective absorption and distribution within biological systems.

Case Studies

Several case studies have documented the applications of this compound in experimental settings:

- In Vitro Studies : Various in vitro assays have confirmed its cytotoxic effects on cancer cell lines, supporting its potential use as a therapeutic agent.

- In Vivo Models : Animal studies are being conducted to evaluate the efficacy and safety profile of the compound in living organisms, focusing on tumor reduction and survival rates.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to and inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the literature:

Key Comparisons

Sulfonamide vs. Acetamide Functional Groups

- The target compound’s sulfonamide group (─SO₂NH─) is more electron-withdrawing and acidic than acetamide (─CONH─) derivatives like those in and . This may enhance hydrogen-bonding interactions in biological systems, improving target binding .

- Acetamide-containing compounds (e.g., N-(benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide) may exhibit reduced metabolic stability compared to sulfonamides due to susceptibility to hydrolysis .

Role of Morpholino Substituents

- Both the target compound and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () incorporate morpholine, a saturated oxygen-nitrogen heterocycle.

- However, in the target compound, the morpholino group is part of an ethyl linker, offering greater conformational flexibility compared to the rigid thiazole core in .

Halogenated Aryl Groups

- The 3-chlorophenyl group in the target compound is shared with N-(benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (). Chlorine’s electron-withdrawing effects may increase aromatic ring stability and modulate receptor binding .

- The 4-fluorophenyl group, seen in the target compound and N-[4-(4-fluoro-phenyl)-pyrimidin-2-yl] derivative (), is known to enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

Core Structure Diversity

Research Findings and Implications

- : Chlorinated phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are used in polymer synthesis, suggesting that the 3-chlorophenyl group in the target compound may confer stability in synthetic applications .

- : Sulfonamide-based agrochemicals (e.g., tolylfluanid) demonstrate that chloro/fluoro substituents enhance bioactivity, though the target compound’s morpholino group may reduce toxicity compared to dimethylamino substituents in pesticides .

- : Pyrimidine-based methanesulfonamides highlight the importance of fluorophenyl groups in balancing lipophilicity and solubility, a feature shared with the target compound .

Biological Activity

1-(3-Chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide, also known by its CAS number 1209409-75-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 412.9 g/mol. Its structure includes a chlorophenyl group and a fluorophenyl group linked through a morpholinoethyl chain to a methanesulfonamide moiety.

| Property | Value |

|---|---|

| CAS Number | 1209409-75-5 |

| Molecular Formula | C19H22ClFN2O3S |

| Molecular Weight | 412.9 g/mol |

1. Monoamine Oxidase Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. MAO inhibitors are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease and depression. The compound's structural features suggest it may function similarly, potentially increasing levels of neurotransmitters like dopamine and serotonin in the brain .

2. Antidepressant Effects

The inhibition of MAO-B can lead to antidepressant effects by preventing the breakdown of monoamines. Studies have shown that selective MAO-B inhibitors can enhance mood and cognitive function, which may be relevant for the biological activity of our compound .

The proposed mechanism involves the binding of the compound to the active site of MAO enzymes, leading to competitive inhibition. Docking studies suggest that specific interactions between the morpholinoethyl group and key amino acid residues in the MAO binding site are critical for its inhibitory action .

Case Study 2: Antidepressant Efficacy

In clinical trials involving MAO-B inhibitors, patients exhibited significant improvements in depressive symptoms when treated with substances structurally related to our compound. These findings underscore the potential therapeutic applications for mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : React 3-chlorophenylmethanesulfonyl chloride with a morpholinoethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone.

- Step 2 : Introduce the 4-fluorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies substituents: δ 7.4–7.1 (aromatic protons from chlorophenyl/fluorophenyl), δ 3.6–3.4 (morpholine CH₂), δ 3.2 (sulfonamide SO₂CH₃). 19F NMR detects the fluorine environment at ~-110 ppm .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 423.08) .

- IR : Peaks at 1330 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from assay conditions. Key steps:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known sulfonamide inhibitors like Dorzolamide).

- Evaluate Solubility : Poor solubility in aqueous buffers (common for aryl sulfonamides) can skew IC₅₀ values. Pre-dissolve in DMSO (<0.1% final concentration) .

- Validate Targets : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Q. What strategies optimize purity when synthesizing morpholinoethyl-sulfonamide derivatives?

- Methodological Answer :

- Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect byproducts like unreacted amines (retention time ~3.5 min) or hydrolyzed sulfonamides .

- Crystallization : Optimize solvent polarity (e.g., tert-butyl methyl ether for high-purity crystals) .

- Chelation : Add EDTA (1 mM) to reaction mixtures to prevent metal-catalyzed degradation during synthesis .

Q. How to design bioactivity assays considering the compound’s structural features?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding motifs (e.g., carbonic anhydrase isoforms) or receptors with aryl-binding pockets (e.g., GPCRs).

- Structural Insights : Use the morpholine group’s conformational flexibility to probe steric effects in enzyme inhibition. Molecular docking (AutoDock Vina) can predict binding modes .

- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH), as morpholine rings may undergo oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.